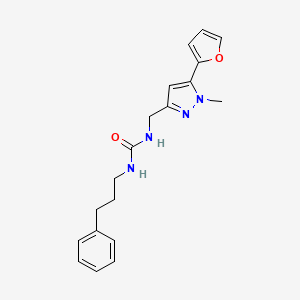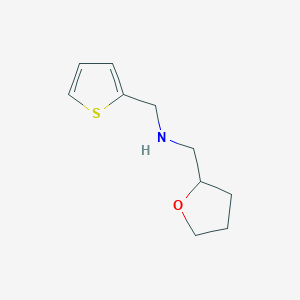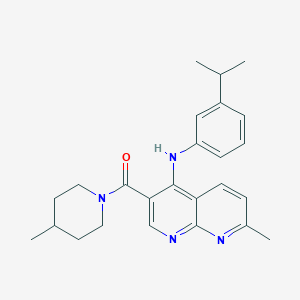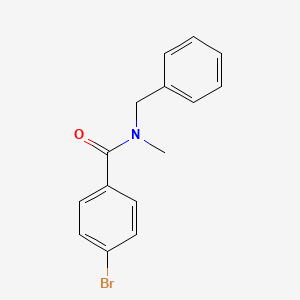![molecular formula C12H12N2O2 B2967476 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS No. 1001505-70-9](/img/structure/B2967476.png)
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives has been widely studied due to their broad range of chemical and biological properties . The synthesis of “3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde” specifically is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of “3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde” is C12H12N2O2 . It has a molecular weight of 216.24 . The structure contains an imidazole ring attached to a benzaldehyde group via an ethoxy linker .Physical And Chemical Properties Analysis
The boiling point of “3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde” is predicted to be 449.7±25.0 °C . Its density is predicted to be 1.14±0.1 g/cm3 . The pKa is predicted to be 6.70±0.10 .Applications De Recherche Scientifique
Anticancer Therapy
Imidazole derivatives have been explored for their potential in anticancer therapy due to their ability to inhibit critical enzymes like the epidermal growth factor receptor (EGFR) . Given the structural features of “3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde”, it may serve as a scaffold for developing novel EGFR inhibitors.
Antimicrobial Activity
Compounds containing the imidazole moiety are reported to exhibit various biological activities, including antibacterial and antifungal effects . The subject compound could be investigated for its efficacy against specific microbial strains.
Anti-inflammatory Medications
Imidazole derivatives are known for their anti-inflammatory properties . Research could be directed towards evaluating “3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde” in the context of inflammatory diseases.
Antiviral Agents
The imidazole ring is a common feature in antiviral agents . This compound could potentially be assessed for its antiviral capabilities against a range of viruses.
Synthesis of Heterocyclic Scaffolds
The compound can be used as a building block to construct different classes of useful heterocyclic scaffolds in medicinal chemistry .
Development of Functional Molecules
Imidazoles are key components in functional molecules utilized in various everyday applications. The regiocontrolled synthesis of substituted imidazoles, such as “3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde”, is strategically important for advancing this field .
Propriétés
IUPAC Name |
3-(2-imidazol-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-9-11-2-1-3-12(8-11)16-7-6-14-5-4-13-10-14/h1-5,8-10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXMDPRTUPZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=CN=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde | |
CAS RN |
1001505-70-9 |
Source


|
| Record name | 3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2967397.png)






![N-[Cyano-(4-fluorophenyl)methyl]-2-ethylbenzamide](/img/structure/B2967408.png)



